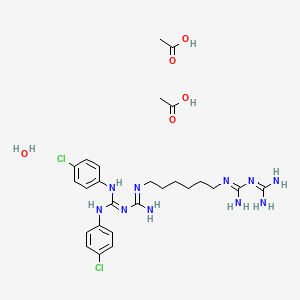

Chlorhexidine diacetate hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chlorhexidine diacetate hydrate is a chemical compound widely recognized for its potent antiseptic and disinfectant properties. It is commonly used in medical and dental settings to control plaque, gingivitis, and other microbial infections. The compound is a derivative of chlorhexidine, which is known for its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Vorbereitungsmethoden

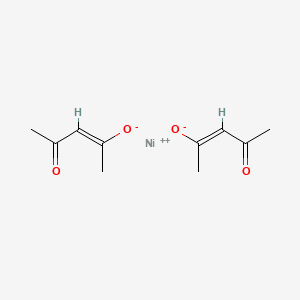

Synthetic Routes and Reaction Conditions: Chlorhexidine diacetate hydrate is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 1,6-di(4-chlorophenylbiguanido)hexane with acetic acid. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as mixing, heating, and purification to achieve high yields and purity. The final product is then crystallized and hydrated to form this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Chlorhexidine diacetate hydrate primarily undergoes substitution reactions due to the presence of reactive biguanide groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: Strong oxidizing agents like hydrogen peroxide can oxidize this compound.

Reduction Reactions: Reducing agents such as sodium borohydride can reduce the compound under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of chlorhexidine, while oxidation and reduction reactions can modify the biguanide groups.

Wissenschaftliche Forschungsanwendungen

Chlorhexidine diacetate hydrate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

- Used as a standard antimicrobial agent in various chemical assays.

- Employed in the synthesis of new antimicrobial compounds.

Biology:

- Utilized in cell culture studies to prevent microbial contamination.

- Applied in microbiological research to study the effects of antiseptics on bacterial growth.

Medicine:

- Widely used in dental care products such as mouthwashes and toothpaste to control plaque and gingivitis.

- Employed in surgical scrubs and hand sanitizers to reduce the risk of infections.

Industry:

- Used in the formulation of disinfectants for healthcare and laboratory environments.

- Applied in the preservation of cosmetics and personal care products to prevent microbial growth.

Wirkmechanismus

Chlorhexidine diacetate hydrate exerts its antimicrobial effects by disrupting the cell membrane of bacteria. The biguanide groups in the compound interact with the phospholipids in the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. This ultimately results in cell death. The compound is effective against a wide range of microorganisms, including bacteria, fungi, and viruses.

Vergleich Mit ähnlichen Verbindungen

Chlorhexidine Digluconate: Another form of chlorhexidine used in similar applications but differs in its solubility and formulation.

Povidone-Iodine: A broad-spectrum antiseptic that releases iodine, used for skin disinfection before and after surgery.

Triclosan: An antibacterial and antifungal agent used in personal care products, though its use has declined due to safety concerns.

Uniqueness: Chlorhexidine diacetate hydrate is unique due to its high efficacy, broad-spectrum activity, and relatively low toxicity compared to other antiseptics. Its ability to remain active in the presence of organic matter makes it particularly valuable in medical and dental applications.

Eigenschaften

IUPAC Name |

acetic acid;2-[N'-[6-[[amino-(diaminomethylideneamino)methylidene]amino]hexyl]carbamimidoyl]-1,3-bis(4-chlorophenyl)guanidine;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30Cl2N10.2C2H4O2.H2O/c23-15-5-9-17(10-6-15)31-22(32-18-11-7-16(24)8-12-18)34-21(28)30-14-4-2-1-3-13-29-20(27)33-19(25)26;2*1-2(3)4;/h5-12H,1-4,13-14H2,(H6,25,26,27,29,33)(H4,28,30,31,32,34);2*1H3,(H,3,4);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFIDZGAQWOLAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)N)N)NC2=CC=C(C=C2)Cl)Cl.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40Cl2N10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine](/img/structure/B8073739.png)

![tetrasodium;2-[carboxylatomethyl-[[(3E)-3-[[3-[[carboxylatomethyl(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-(2-sulfonatophenyl)methylidene]-2-methyl-6-oxo-5-propan-2-ylcyclohexyl]methyl]amino]acetate](/img/structure/B8073823.png)